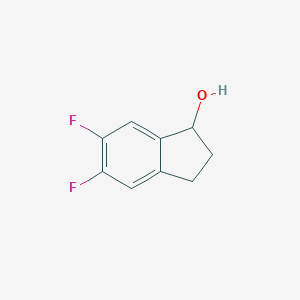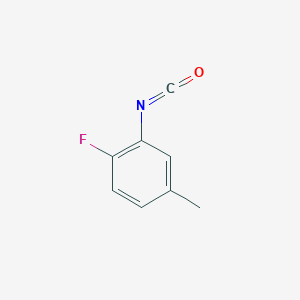
2-Fluoro-5-methylphenyl isocyanate
Descripción general
Descripción
Synthesis Analysis
2-Fluoro-5-methylphenyl isocyanate can be synthesized through several chemical routes, involving the reaction of corresponding amines with phosgenation agents or by the displacement of nitro-activated aromatic fluorine atoms. For example, Hashimoto et al. (2004) discussed the synthesis of rigid tetracyclic compounds via an intermediate containing an aromatic nitro-activated fluorine atom, highlighting the role of fluorine as a leaving group in forming complex structures (Hashimoto et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylphenyl isocyanate and related compounds can be analyzed through X-ray crystallography and other spectroscopic methods. For instance, Li et al. (2008) synthesized a compound by reacting 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate, offering insights into the complex molecular interactions and the formation of hydrogen bonds (Li et al., 2008).
Chemical Reactions and Properties
2-Fluoro-5-methylphenyl isocyanate undergoes various chemical reactions, leveraging its isocyanate group. These reactions are essential for creating polymers, pharmaceuticals, and other organic compounds. For instance, Mallakpour & Taghavi (2008) discussed the microwave-assisted synthesis of novel optically active polyamides derived from different diisocyanates, showcasing the versatility of isocyanate reactions (Mallakpour & Taghavi, 2008).
Aplicaciones Científicas De Investigación
Isocyanates, including compounds like 2-Fluoro-5-methylphenyl isocyanate, are important in the synthesis of polyurethanes. They react with urethanes under certain conditions to form allophanates, which are significant in the stability and degradation of polymers (Lapprand et al., 2005).
In pharmaceutical research, fluorine-containing compounds, including those derived from fluoro-substituted phenyl isocyanates, have been synthesized and shown to possess fungicidal activities. These compounds are significant in the development of new fungicides (Ren et al., 2007).
Aromatic isocyanates, like 2-Fluoro-5-methylphenyl isocyanate, have applications in improving the performance of lithium-ion batteries. They aid in reducing initial irreversible capacities and enhancing cycleability, marking an important development in battery technology (Zhang, 2006).
Compounds similar to 2-Fluoro-5-methylphenyl isocyanate have been used in the synthesis of antitumor agents. These compounds inhibit the proliferation of certain cancer cell lines, contributing to the development of new cancer therapies (Hao et al., 2017).
In the realm of narcotics research, derivatives of fluorine-activated phenyl isocyanates have been synthesized for studying receptor-mediated phenomena, contributing to our understanding of opioid receptors (Hashimoto et al., 2004).
Safety And Hazards
2-Fluoro-5-methylphenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Direcciones Futuras
Propiedades
IUPAC Name |
1-fluoro-2-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUJZPVKMKUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369875 | |
| Record name | 2-Fluoro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylphenyl isocyanate | |
CAS RN |
190774-50-6 | |
| Record name | 2-Fluoro-5-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)
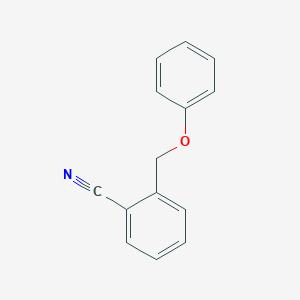
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)
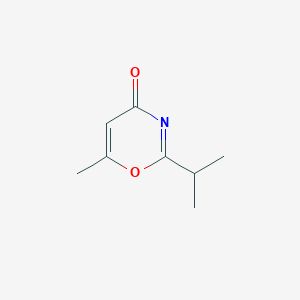

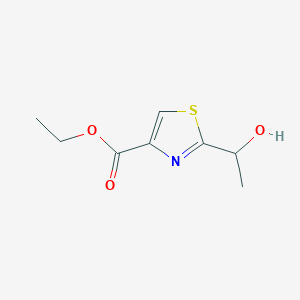
![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)
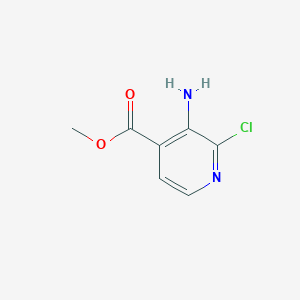

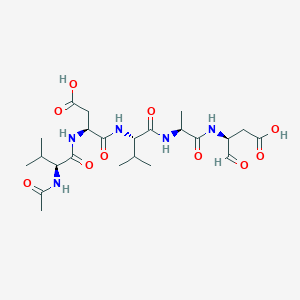
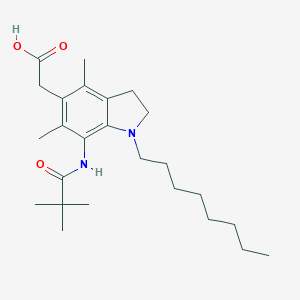
![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
